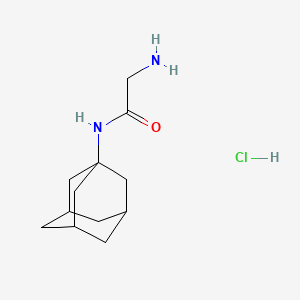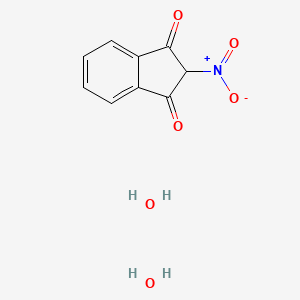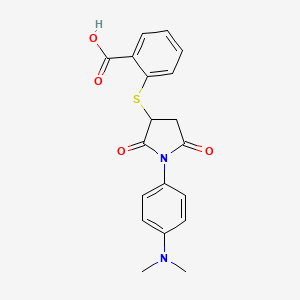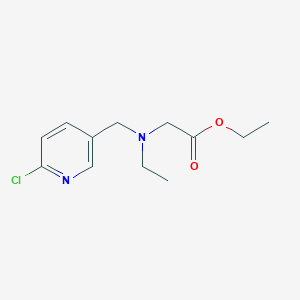
C12H21ClN2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C12H21ClN2O is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound, also known as 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone hydrochloride, has been found to have several interesting properties that make it a valuable tool for researchers.
Mecanismo De Acción
The exact mechanism of action of C12H21ClN2O is not fully understood. However, it is believed to act as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has appetite suppressant effects and can lead to weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C12H21ClN2O has several advantages as a reagent in lab experiments. It is relatively easy to synthesize, and it has a long shelf life. However, it also has several limitations, including its potential for abuse and its toxicity.
Direcciones Futuras
There are several future directions for research on C12H21ClN2O. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the effects of dopamine and norepinephrine on the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a valuable compound for scientific research. Its potential applications in forensic science and pharmaceutical synthesis make it an important tool for researchers. However, its potential for abuse and toxicity must be carefully considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of C12H21ClN2O involves the reaction of 4-methylpropiophenone with dimethylamine and hydrochloric acid. This reaction results in the formation of the hydrochloride salt of this compound, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
C12H21ClN2O has been extensively studied for its potential applications in scientific research. One of the most common uses of this compound is as a reagent in forensic science to detect the presence of drugs in biological samples. It has also been used as a precursor in the synthesis of other compounds that have potential pharmaceutical applications.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-aminoacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCQWGZGDTDAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)


![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)


![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357336.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)